molecular formula C9H9BrFN B2985910 7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 1780581-19-2

7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2985910
CAS RN: 1780581-19-2
M. Wt: 230.08
InChI Key: MVNGHXOUJOLZIK-UHFFFAOYSA-N
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Description

7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular weight of 266.54 . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The molecular structure of 7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline is represented by the InChI code: 1S/C9H9BrFN.ClH/c10-8-2-1-6-3-4-12-5-7 (6)9 (8)11;/h1-2,12H,3-5H2;1H .


Physical And Chemical Properties Analysis

The physical form of 7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline is solid . The melting point is 32-35°C, and the density is predicted to be 1.428±0.06 g/cm3 .

Scientific Research Applications

Organic Synthesis and Functionalization

7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline derivatives serve as key intermediates in the synthesis of complex molecules. For example, they are used in metalation/functionalization sequences applied to quinolines, demonstrating their utility in constructing carboxylic acids and other functionalized compounds through halogen/metal permutation and carboxylation reactions. This highlights their role in enabling the introduction of functional groups and expanding the chemical diversity of synthetic compounds (Ondi et al., 2005).

Medicinal Chemistry and Drug Development

In medicinal chemistry, 7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline derivatives contribute to the development of new therapeutic agents. They are utilized in the synthesis of antimalarial, antibacterial, and antitumor compounds. For instance, these derivatives have been incorporated into the structure of aminoquinolines to study their activity against Plasmodium falciparum, showcasing their potential in creating more effective antimalarial treatments (De et al., 1998). Furthermore, they have been used in the synthesis of analogs of antitumor alkaloids, indicating their applicability in cancer research (Golubev et al., 2010).

Material Science

In the field of material science, 7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline derivatives are explored for their photophysical properties. For example, they have been used as photolabile protecting groups with sensitivity to multiphoton excitation, illustrating their significance in the development of photoresponsive materials. Such materials have applications in various areas, including the controlled release of bioactive molecules and the development of advanced imaging technologies (Fedoryak et al., 2002).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification. The hazard statements include H315, H319, and H335 .

properties

IUPAC Name

7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-2,12H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNGHXOUJOLZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline

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